molecular formula C10H15ClN2O2S B1343924 N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride CAS No. 210538-75-3

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride

Cat. No.: B1343924
CAS No.: 210538-75-3
M. Wt: 262.76 g/mol
InChI Key: VIXRVBRUSDQWJD-UHFFFAOYSA-N
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Description

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride is a chemical compound with the molecular formula C10H14N2O2S·HCl It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Scientific Research Applications

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride has several scientific research applications:

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.

Biochemical Analysis

Biochemical Properties

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in neurodegenerative disorders, thereby exhibiting neuroprotective effects . The compound’s interaction with these enzymes involves binding to their active sites, leading to inhibition of their catalytic activity. Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing downstream effects .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and alterations in cellular metabolism . These effects are particularly relevant in the context of neurodegenerative diseases, where this compound has shown potential in protecting neurons from oxidative stress and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it has been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the degradation of neurotransmitters . This inhibition results in increased levels of neurotransmitters, which can have therapeutic effects in neurodegenerative disorders. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown good stability under various conditions, with minimal degradation over extended periods . Long-term studies have demonstrated that this compound can maintain its neuroprotective effects and continue to modulate cellular processes without significant loss of activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can exert beneficial effects, such as neuroprotection and improved cognitive function . At high doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, the compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and endogenous compounds . This inhibition can lead to altered levels of metabolites and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, influencing its localization and accumulation within cells . Additionally, binding proteins can facilitate the distribution of the compound to specific tissues, enhancing its therapeutic effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound contains targeting signals that direct it to specific compartments or organelles within the cell . For instance, it has been observed to localize to the mitochondria, where it can exert its neuroprotective effects by modulating mitochondrial function and reducing oxidative stress . Post-translational modifications, such as phosphorylation, can also influence the subcellular localization and activity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate 3,4-dihydroisoquinoline derivatives . These intermediates are then reduced to tetrahydroisoquinolines using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions typically involve the conversion of intermediates to tetrahydroisoquinoline derivatives.

    Substitution: Substitution reactions can occur at different positions on the isoquinoline ring, leading to a variety of products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), catalytic hydrogenation.

    Dehydrating Agents: Phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), zinc chloride (ZnCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction typically yields tetrahydroisoquinoline derivatives.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-tetrahydroisoquinoline: A parent compound with similar structural features.

    N-methyl-1,2,3,4-tetrahydroisoquinoline: A methylated derivative with distinct biological activities.

    N-acyl-1,2,3,4-tetrahydroisoquinoline: An acylated derivative used in various synthetic applications.

Uniqueness

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride is unique due to its methanesulfonamide group, which imparts specific chemical properties and biological activities. This functional group enhances the compound’s solubility and reactivity, making it a valuable tool in scientific research.

Properties

IUPAC Name

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S.ClH/c1-15(13,14)12-10-4-2-3-8-7-11-6-5-9(8)10;/h2-4,11-12H,5-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXRVBRUSDQWJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC2=C1CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623476
Record name N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanesulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210538-75-3
Record name N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanesulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-methanesulfonamidoisoquinoline (3.50 g, 0.0156 mol) in ethanol (250 ml) was treated with platinum dioxide (1.5 g) and 1N aqueous hydrochloric acid (15.7 ml). The mixture was hydrogenated at a pressure of 414 kPa (60 psi) for 16 hours, after which time the reaction mixture was filtered. The filtrate was evaporated under reduced pressure and triturated with dichloromethane to afford the subtitle compound as a colourless solid. The solid residue from the filtration was taken up into methanol:water (1:2, v/v), and the suspension filtered, washing with dichloromethane (3×). This filtrate was evaporated to afford a second crop of the subtitle compound (total yield 3.45 g, 84%). Rf 0.21 (0.880 aqueous ammonia:methanol:dichloromethane, 1:10:90, v/v). 1H NMR (D6 -DMSO) δ: 2.96-3.10 (2H, m), 3.31 (3H, m), 4.21 (2H, s), 7.12 (1H, m), 7.26 (2H, m), 9.24 (1H, s), 9.61 (2H, bs).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
15.7 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

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